molecular formula C8H8O5 B157377 Dimethyl furan-2,4-dicarboxylate CAS No. 1710-13-0

Dimethyl furan-2,4-dicarboxylate

Cat. No. B157377
CAS RN: 1710-13-0
M. Wt: 184.15 g/mol
InChI Key: GZNZEMZRQVMDDH-UHFFFAOYSA-N
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Description

Dimethyl furan-2,4-dicarboxylate is a structural analog of diacids . It is a bio-based polyamide (bio-PA) synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization . It has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid .


Synthesis Analysis

Dimethyl furan-2,5-dicarboxylate (DMFDC) was prepared by esterification of furan-2,5-dicarboxylic acid (FDCA) with methanol in the presence of an acid (H2SO4) . The structure of DMFDC was confirmed by 1H NMR and 13C NMR .


Molecular Structure Analysis

The molecular weight of Dimethyl furan-2,4-dicarboxylate is 184.15 . The structure of DMFDC was confirmed by 1H NMR and 13C NMR .


Chemical Reactions Analysis

In the synthesis of a semi-aromatic polyamide, poly (hexamethylene furanamide) (PA6F), based on a bio-based monomer, 2,5-furandicarboxylic acid (FDCA), using melt polycondesation in the presence of two catalysts: Ti-isopropoxide (TIPT) and Ti-citrate (TIC), both catalysts displayed strong selectivity for the ester amidation reaction compared to the uncatalysed system, resulting in PA6Fs with improved molecular weights and glass transition temperatures .


Physical And Chemical Properties Analysis

Dimethyl furan-2,4-dicarboxylate presents high glass transition temperature (Tg) from 150 °C to 180 °C and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan . Its molecular weight is low, ascribing to the large steric hindrance from cyclohexane and furan, and the side reaction of N-methylation and decarboxylation .

Safety And Hazards

Dimethyl furan-2,4-dicarboxylate is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The results from a study suggest that abolishing production of otherwise predominant natural products through genetic knockout may constitute a means to “activate” the production of novel secondary metabolites that would otherwise lay dormant within microbial genome sequences . This could open up new avenues for the discovery of new bioactive natural products.

properties

IUPAC Name

dimethyl furan-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-6(13-4-5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNZEMZRQVMDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl furan-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Thiyagarajan, A Pukin, J van Haveren, M Lutz… - RSC Advances, 2013 - pubs.rsc.org
The concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid under solvent free conditions via a disproportionation reaction is described. By reacting potassium-2-furoate at …
Number of citations: 69 pubs.rsc.org
D Simkhada, H Zhang, S Mori… - Beilstein Journal of …, 2013 - beilstein-journals.org
At least 65% of all small molecule drugs on the market today are natural products, however, re-isolation of previously identified and characterized compounds has become a serious …
Number of citations: 6 www.beilstein-journals.org
C Wang, L Wang, J Fan, K Sun, W Zhu - Chinese Journal of Organic …, 2017 - sioc-journal.cn
This paper is designed to study the bioactive natural products sourced from the deep-sea sediment-derived Strep-tomyces malaysiensis OUCMDZ-2167. By means of column …
Number of citations: 12 sioc-journal.cn
S Mori - 2015 - oaktrust.library.tamu.edu
The utilization of natural products as therapeutic agents has been an invaluable resource throughout medicinal history. Through the combined application of combinatorial biosynthesis, …
Number of citations: 3 oaktrust.library.tamu.edu
CA Citron, L Barra, J Wink, JS Dickschat - Organic & biomolecular …, 2015 - pubs.rsc.org
The volatiles released by agar plate cultures of nineteen actinomycetes whose genomes were recently sequenced were collected by use of a closed-loop stripping apparatus (CLSA) …
Number of citations: 63 pubs.rsc.org
CR Butler, J Bendesky, AM Schoffstall - Molecules, 2021 - mdpi.com
Regioselective reactions can play pivotal roles in synthetic organic chemistry. The reduction of several 1-substituted 1,2,3-triazole 4,5-diesters by sodium borohydride has been found to …
Number of citations: 2 www.mdpi.com
T Jomori, Y Hara, M Sasaoka, K Harada… - Journal of natural …, 2020 - Springer
It is generally accepted that fungi have a number of dormant gene clusters for the synthesis of secondary metabolites, and the activation of these gene clusters can expand the diversity …
Number of citations: 19 link.springer.com
Q Zhou, GC Luo, H Zhang, GL Tang - Applied and Environmental …, 2019 - Am Soc Microbiol
A number of strategies have been developed to mine novel natural products based on biosynthetic gene clusters and there have been dozens of successful cases facilitated by the …
Number of citations: 17 journals.asm.org
JA Clarke - 2021 - research.library.mun.ca
Streptomyces biosynthesize a wide variety of specialized metabolites, including volatile organic compounds (VOCs). Streptomyces VOCs are diverse and used in different capacities, …
Number of citations: 2 research.library.mun.ca
M Hoshide, H Masu, Y Sasanuma - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
The asymmetric unit of the title compound, C14H14O6, a monomeric compound of poly(butylene 2,5-furandicarboxylate), consists of one half-molecule, the whole all-trans molecule …
Number of citations: 6 scripts.iucr.org

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